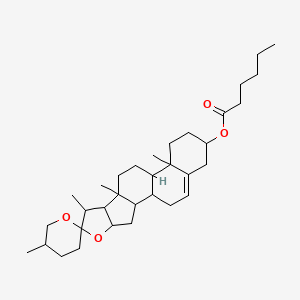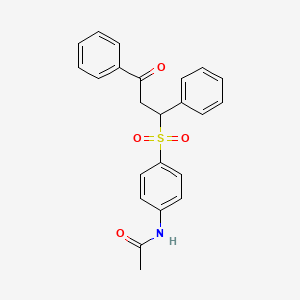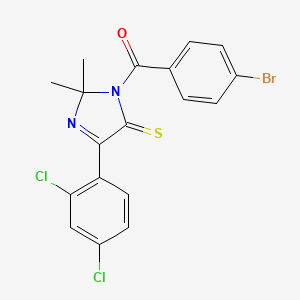
Spirost-5-en-3-yl hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spirost-5-en-3-yl hexanoate is a chemical compound known for its unique structure and diverse applications in scientific research. It is a derivative of spirostenol and is widely used in various fields due to its favorable properties. This compound has gained attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .
作用机制
Target of Action
Spirost-5-en-3-yl hexanoate, also known as SP-233, primarily targets the amyloid-beta (Aβ) peptides in neuronal cells . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their accumulation can lead to neuronal cell death .
Mode of Action
SP-233 interacts with Aβ peptides by binding to them and inactivating the peptide . This interaction blocks the mitochondrial uptake of Aβ in neuronal cells, thereby preventing Aβ-induced impairment of mitochondrial function .
Biochemical Pathways
The primary biochemical pathway affected by SP-233 is the mitochondrial respiratory chain . Aβ peptides have been shown to uncouple this chain, leading to the opening of the membrane permeability transition (MPT) pore and subsequent cell death . SP-233 reverses this effect by binding to and inactivating Aβ peptides, thereby preserving the integrity of the mitochondrial respiratory chain .
Result of Action
The binding and inactivation of Aβ peptides by SP-233 result in the prevention of Aβ-induced impairment of mitochondrial function . This leads to the preservation of neuronal cell health and function, as the toxic effects of Aβ peptides are mitigated .
Action Environment
The action of SP-233 is influenced by the cellular environment, particularly the presence of Aβ peptides. The compound’s efficacy in preventing Aβ-induced toxicity suggests it remains stable and active in the neuronal cellular environment . .
生化分析
Biochemical Properties
Spirost-5-en-3-yl hexanoate has been shown to interact with various biomolecules. It has been reported to bind to and inactivate the peptide Aβ1–42, which is known to uncouple the mitochondrial respiratory chain and promote the opening of the membrane permeability transition (MPT) pore . This interaction has been observed to partially reverse the decrease in the mitochondrial respiratory coefficient caused by picomolar concentrations of Aβ1–42 .
Cellular Effects
In terms of cellular effects, this compound has been found to protect neuronal cells against Aβ1–42 toxicity . It blocks the mitochondrial uptake of Aβ in neuronal cells and prevents Aβ-induced impairment of mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peptide Aβ1–42, thereby inactivating it . This binding interaction prevents the uncoupling of oxidative phosphorylation induced by carbonyl cyanide 3-chlorophenylhydrazone on isolated mitochondria . These results suggest a direct effect of this compound on the MPT .
Temporal Effects in Laboratory Settings
It has been observed that the compound can reverse the decrease in the mitochondrial respiratory coefficient caused by Aβ1–42 over time .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Spirost-5-en-3-yl hexanoate typically involves the esterification of spirost-5-en-3-ol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: Spirost-5-en-3-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of spirost-5-en-3-one or spirost-5-en-3-carboxylic acid.
Reduction: Formation of spirost-5-en-3-ol.
Substitution: Formation of spirost-5-en-3-yl derivatives with various functional groups.
科学研究应用
Spirost-5-en-3-yl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Medicine: Research has shown that it can protect neuronal cells against beta-amyloid toxicity, making it a potential candidate for therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products due to its unique chemical properties.
相似化合物的比较
Diosgenin: A steroidal sapogenin with similar neuroprotective properties.
Caprospinol: Another derivative of spirostenol with comparable effects on beta-amyloid toxicity.
Uniqueness: Spirost-5-en-3-yl hexanoate stands out due to its specific binding affinity to beta-amyloid peptides and its ability to protect mitochondrial function. This makes it a promising candidate for further research and potential therapeutic applications in neurodegenerative diseases .
属性
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFSWFUBLCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2928732.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![N-[(4-ethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)
![N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide](/img/structure/B2928745.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

